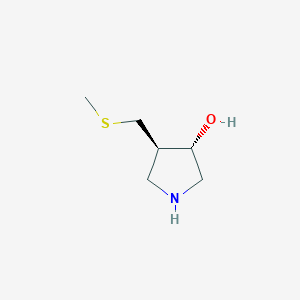
(3S,4R)-3-Hydroxy-4-(methylthiomethyl)-pyrrolidine
Cat. No. B8420673
M. Wt: 147.24 g/mol
InChI Key: ISXICUZGXJZCEJ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183019B2
Procedure details


N-Protected 3-hydroxy-4-(methylthiomethyl)-pyrrolidine (8.2 g, 33.2 mmol) was dissolved in methanol (40 mL, 33.2 mmol) and to this was added hydrochloric acid (10 mL, 326 mmol) and the resulting solution concentrated in vacuo. This step was repeated, whereupon TLC (10% v/v 7N NH3 in MeOH-dichloromethane) indicated complete deprotection. Column chromatography on silica eluted with 10-20% 7N NH3 in MeOH-dichloromethane afforded the title compound (4.3 g, 29.2 mmol, 88% yield).
Name
3-hydroxy-4-(methylthiomethyl)-pyrrolidine
Quantity
8.2 g
Type
reactant
Reaction Step One



Name
title compound
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6]([CH2:7][S:8][CH3:9])[CH2:5][NH:4][CH2:3]1.CO.Cl>>[OH:1][C@H:2]1[C@H:6]([CH2:7][S:8][CH3:9])[CH2:5][NH:4][CH2:3]1
|
Inputs


Step One
|
Name
|
3-hydroxy-4-(methylthiomethyl)-pyrrolidine
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CNCC1CSC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting solution concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
Column chromatography on silica eluted with 10-20% 7N NH3 in MeOH-dichloromethane
|
Outcomes


Product
|
Name
|
title compound
|
|
Type
|
product
|
|
Smiles
|
O[C@@H]1CNC[C@H]1CSC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 29.2 mmol | |
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
